8-Chlororugulovasine B
Beschreibung
8-Chlororugulovasine B (CAS: 59787-46-1) is a fungal alkaloid isolated from Talaromyces wortmannii and belongs to the ergot alkaloid family. It features a spirocyclic indole-diterpene scaffold with a chlorine substituent at the C-8 position of the indole moiety (Figure 1, compound 4) . Structurally, it is an epimer of 8-Chlororugulovasine A (CAS: 59787-45-0), differing in the configuration of the spiro system . The compound was first characterized by Cole et al. (1976), who elucidated its planar structure through NMR and X-ray crystallography . Biosynthetically, the chlorine atom at C-8 is introduced via a putative FADH₂-dependent halogenase encoded in the fungal genome, though the exact enzyme remains uncharacterized .
Eigenschaften
CAS-Nummer |
59787-46-1 |
|---|---|
Molekularformel |
C16H15ClN2O2 |
Molekulargewicht |
302.75 g/mol |
IUPAC-Name |
(4R,5R)-8-chloro-3'-methyl-4-(methylamino)spiro[3,4-dihydro-1H-benzo[cd]indole-5,5'-furan]-2'-one |
InChI |
InChI=1S/C16H15ClN2O2/c1-8-6-16(21-15(8)20)10-3-4-11(17)14-13(10)9(7-19-14)5-12(16)18-2/h3-4,6-7,12,18-19H,5H2,1-2H3/t12-,16-/m1/s1 |
InChI-Schlüssel |
SDYOUVJWVNBXPX-MLGOLLRUSA-N |
SMILES |
CC1=CC2(C(CC3=CNC4=C(C=CC2=C34)Cl)NC)OC1=O |
Isomerische SMILES |
CC1=C[C@@]2([C@@H](CC3=CNC4=C(C=CC2=C34)Cl)NC)OC1=O |
Kanonische SMILES |
CC1=CC2(C(CC3=CNC4=C(C=CC2=C34)Cl)NC)OC1=O |
Synonyme |
8-chlororugulovasine B |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Spectroscopic Comparison
Table 1: Structural and Spectroscopic Properties of 8-Chlororugulovasine B and Analogs
- Rugulovasine A/B: Non-chlorinated analogs lack the C-8 chlorine, resulting in distinct chemical shifts. For example, the vinylic proton H-13 in Rugulovasine B appears as a broad singlet (δ 7.44 ppm), whereas in 8-Chlororugulovasine B, it splits into a quadruplet (δ 7.37 ppm) due to altered coupling from chlorine’s electron-withdrawing effect .
- 8-Chlororugulovasine A vs. B : Epimerization at the spiro center leads to differences in NMR multiplicities. For instance, H-13 in epimer A (8-Chlororugulovasine A) is a quadruplet, while epimer B (8-Chlororugulovasine B) shows a broad singlet .
- Dichloro Derivatives : The addition of a second chlorine at C-2 (e.g., 2,8-Dichlororugulovasine B) eliminates the HMBC correlation between H-2 and C-9, indicating steric or electronic interference from the C-2 substituent .
Physicochemical Properties
Chlorination typically increases LogP (lipophilicity) and reduces solubility; for example, the dichloro derivative of rugulovasine has a predicted LogP of 2.15 (XLOGP3) compared to 0.78 for non-chlorinated analogs . Such properties may enhance membrane permeability and bioactivity, though experimental validation is needed.
Q & A
Q. What are the primary methodologies for characterizing the structural and functional properties of 8-Chlororugulovasine B?
Answer: Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. For functional analysis, bioassays (e.g., antimicrobial or cytotoxic activity tests) are conducted under controlled conditions, with results validated against reference standards. Experimental protocols should prioritize reproducibility, including detailed solvent systems, temperature controls, and purity thresholds (e.g., ≥95% by HPLC) .
Q. How should researchers design initial experiments to assess the stability of 8-Chlororugulovasine B under varying environmental conditions?
Answer: Stability studies require systematic testing of factors such as pH (1–14), temperature (e.g., 4°C to 50°C), and light exposure. Use accelerated degradation studies with HPLC monitoring to identify decomposition products. Statistical tools like ANOVA should be applied to evaluate significance, and control groups must be included to isolate variable effects .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for 8-Chlororugulovasine B’s bioactivity?
Answer: Discrepancies often arise from force field limitations in molecular docking or solvent effects in vitro. Address this by cross-validating results with multiple computational models (e.g., DFT, MD simulations) and experimental replicates. For example, if predicted binding affinity conflicts with in vitro IC50 values, refine the model using explicit solvent parameters or adjust assay conditions (e.g., ionic strength) .
Q. How can researchers optimize the synthetic yield of 8-Chlororugulovasine B while minimizing side-product formation?
Answer: Apply Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). For instance, a central composite design can optimize chlorination efficiency while reducing byproducts like dehalogenated analogs. Use in-situ monitoring (e.g., FTIR) to track intermediate formation and adjust conditions dynamically. Report yields with error margins (±SD) and validate purity via orthogonal methods (e.g., NMR, LC-MS) .
Q. What analytical approaches are recommended for interpreting conflicting spectral data in 8-Chlororugulovasine B derivatives?
Answer: Contradictory NMR or MS data may indicate stereochemical ambiguity or isotopic interference. Use 2D NMR techniques (e.g., NOESY, HSQC) to resolve stereochemistry and high-resolution MS (HRMS) to distinguish isotopic patterns. Compare data with databases (e.g., SciFinder, Reaxys) and validate via independent synthesis of proposed structures .
Methodological Frameworks
Q. How should researchers formulate hypotheses about 8-Chlororugulovasine B’s mechanism of action when prior literature is sparse?
Answer: Develop hypotheses through comparative analysis with structurally related compounds (e.g., Rugulovasine A). Use cheminformatics tools (e.g., QSAR, pharmacophore modeling) to predict target interactions. Prioritize testable hypotheses with falsifiable endpoints, such as knockout assays in model organisms or competitive binding studies .
Q. What criteria determine the validity of in silico models for predicting 8-Chlororugulovasine B’s pharmacokinetic properties?
Answer: Validate models using leave-one-out cross-validation (LOOCV) and external datasets. Metrics like RMSE (root mean square error) and R² should meet thresholds (e.g., R² > 0.7 for absorption predictions). Disclose limitations, such as applicability domain restrictions for lipophilic compounds, in supplementary materials .
Data Reporting and Reproducibility
Q. How can researchers ensure reproducibility when documenting synthetic protocols for 8-Chlororugulovasine B?
Answer: Provide granular details: reagent grades (e.g., anhydrous solvents), equipment specifications (e.g., Schlenk line for air-sensitive steps), and failure conditions (e.g., side reactions at >60°C). Use standardized formats (e.g., Beilstein Journal guidelines) for experimental sections, including exact molar ratios and purification thresholds (e.g., Rf values for TLC) .
Q. What statistical methods are essential for analyzing dose-response relationships in 8-Chlororugulovasine B bioassays?
Answer: Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values with 95% confidence intervals. Use tools like GraphPad Prism for outlier detection (e.g., Grubbs’ test) and report p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
Conflict Resolution in Literature
Q. How should contradictory findings about 8-Chlororugulovasine B’s cytotoxicity across studies be addressed?
Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay incubation times). Replicate key studies under standardized conditions (e.g., ATCC-certified cells, serum-free media) and publish negative results to clarify context-dependent effects. Cross-reference raw data repositories (e.g., Zenodo) for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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